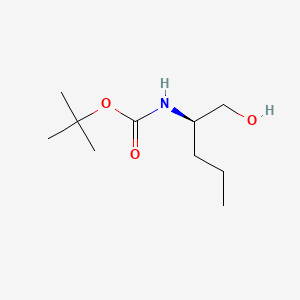

(R)-2-(Boc-amino)-1-pentanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2R)-1-hydroxypentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBVZHIDLDHLOF-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chiral Pool Synthesis of (R)-2-(Boc-amino)-1-pentanol

Abstract: Chiral amino alcohols are high-value synthons critical to the development of numerous active pharmaceutical ingredients (APIs). Their stereochemistry is often paramount to biological efficacy and safety. This in-depth guide provides a comprehensive technical overview of a robust and reliable synthetic route to (R)-2-(tert-butoxycarbonylamino)-1-pentanol, a key chiral building block. Leveraging the chiral pool, this synthesis begins with the readily available amino acid D-norvaline, ensuring high enantiomeric purity in the final product. The guide details the causality behind strategic decisions, including the choice of protecting group and a process-safe reduction methodology that avoids hazardous reagents like lithium aluminum hydride. Full, self-validating experimental protocols, data summaries, and mechanistic visualizations are provided to equip researchers and process chemists with the necessary knowledge for successful synthesis.

Introduction: The Strategic Use of the Chiral Pool

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. Chiral 1,2-amino alcohols, in particular, are privileged structural motifs found in a wide array of therapeutic agents, including antivirals, antibiotics, and adrenergic receptor modulators. The specific three-dimensional arrangement of the amine and alcohol functionalities is fundamental to their selective interaction with chiral biological targets like enzymes and receptors.

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure natural products—such as amino acids, terpenes, and carbohydrates—that can serve as starting materials for complex asymmetric syntheses. Utilizing the chiral pool is an economically and scientifically sound strategy, as it transfers the inherent chirality of the starting material to the target molecule, circumventing the need for often complex and costly asymmetric induction or resolution steps.

(R)-2-(Boc-amino)-1-pentanol is a valuable building block whose stereocenter dictates the conformation and activity of larger molecules it is incorporated into. The most direct and logical precursor for this target from the chiral pool is D-norvaline ((2R)-2-aminopentanoic acid).[1] While the L-enantiomer is more common, D-norvaline is commercially available and provides a direct pathway to the desired (R)-configured product without requiring stereochemical inversion. This guide focuses on a two-step synthesis that is efficient, scalable, and employs well-understood, reliable chemical transformations.

Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound from D-norvaline is a straightforward two-step process: (1) protection of the α-amino group and (2) reduction of the carboxylic acid. The choice of reagents and conditions at each step is critical for ensuring high yield, preventing side reactions, and maintaining stereochemical integrity.

Caption: Retrosynthetic analysis of this compound.

Step 1: N-α-Protection with a tert-Butoxycarbonyl (Boc) Group

Causality: The first step involves protecting the nucleophilic amino group of D-norvaline to prevent it from interfering with the subsequent reduction step. The tert-butoxycarbonyl (Boc) group is the ideal choice for this transformation for several key reasons:

-

Stability: The Boc group is exceptionally stable under the basic and nucleophilic conditions required for the mixed anhydride formation and subsequent hydride reduction.[]

-

Orthogonality: It is an acid-labile protecting group, typically removed with reagents like trifluoroacetic acid (TFA) or HCl in dioxane.[][4] This allows for selective deprotection later in a synthetic sequence without affecting other common protecting groups (e.g., benzyl ethers, esters).

-

Ease of Introduction: The reaction with di-tert-butyl dicarbonate ((Boc)₂O) is a high-yielding, clean, and well-established procedure that proceeds under mild basic conditions.[][5]

The reaction proceeds via nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of (Boc)₂O. The resulting intermediate collapses, releasing tert-butanol, carbon dioxide, and the tert-butyl carbonate anion, yielding the stable N-Boc protected amino acid.

Step 2: Reduction of the Carboxylic Acid via a Mixed Anhydride

Causality: Direct reduction of a carboxylic acid requires harsh reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). LiAlH₄ is pyrophoric and highly reactive, posing significant safety risks, especially on a larger scale.[6] Borane complexes are viable but can be expensive and require careful handling.

A superior, field-proven strategy for process safety and efficiency is the mixed anhydride method .[7][8] This approach involves two stages:

-

Activation: The N-Boc-D-norvaline is first converted into a more reactive mixed carboxylic-carbonic anhydride by reacting it with an alkyl chloroformate, such as isobutyl chloroformate , in the presence of a non-nucleophilic base like N-methylmorpholine (NMM) .[9][10] The base deprotonates the carboxylic acid, which then attacks the chloroformate. NMM is preferred over bases like triethylamine as it is known to minimize side reactions, including urethane formation and racemization.[10]

-

Reduction: The in-situ generated mixed anhydride is then reduced with a mild and inexpensive hydride source, sodium borohydride (NaBH₄) .[7][8] NaBH₄ does not typically reduce carboxylic acids directly but readily reduces the more electrophilic carbonyl of the mixed anhydride. This chemoselectivity is a major advantage of the method.

This two-stage, one-pot procedure provides a safe, cost-effective, and high-yielding route to the desired amino alcohol with excellent retention of stereochemical purity.[7]

Detailed Experimental Protocols

These protocols are designed to be self-validating, including in-process checks, purification, and characterization steps to ensure the integrity of the final product.

Synthesis of N-(tert-butoxycarbonyl)-D-norvaline

Caption: Workflow for the N-Boc protection of D-norvaline.

Materials:

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

|---|---|---|---|---|

| D-Norvaline | 117.15 | 5.00 g | 42.68 | 1.0 |

| Sodium Hydroxide (NaOH) | 40.00 | 1.71 g | 42.68 | 1.0 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 10.24 g | 46.95 | 1.1 |

| Tetrahydrofuran (THF) | - | 70 mL | - | - |

| Deionized Water | - | 50 mL | - | - |

| Ethyl Acetate (EtOAc) | - | 150 mL | - | - |

| Diethyl Ether | - | 50 mL | - | - |

| 1 M Potassium Bisulfate (KHSO₄) | - | ~50 mL | - | - |

| Brine | - | 50 mL | - | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve D-norvaline (5.00 g, 42.68 mmol) and sodium hydroxide (1.71 g, 42.68 mmol) in a mixture of deionized water (25 mL) and THF (25 mL). Stir until a clear solution is formed.

-

Cool the solution to 0 °C in an ice-water bath.

-

Dissolve di-tert-butyl dicarbonate (10.24 g, 46.95 mmol) in THF (20 mL) and add it dropwise to the stirred amino acid solution over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight (approx. 16 hours).

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the THF. Add 50 mL of deionized water to the residue and wash with diethyl ether (2 x 25 mL) to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 by the slow addition of 1 M KHSO₄ solution (check with pH paper). A white precipitate should form.

-

Extract the product into ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-D-norvaline as a white solid.

-

Yield: Typically 8.8 - 9.2 g (95-99%).

-

Purity Check: The product is often pure enough for the next step. Purity can be confirmed by TLC (e.g., 10% MeOH in DCM) and melting point.

-

Synthesis of (R)-2-(tert-butoxycarbonylamino)-1-pentanol

Caption: Workflow for the mixed anhydride reduction.

Materials:

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

|---|---|---|---|---|

| N-Boc-D-norvaline | 217.27 | 5.00 g | 23.01 | 1.0 |

| N-Methylmorpholine (NMM) | 101.15 | 2.54 mL | 23.01 | 1.0 |

| Isobutyl chloroformate | 136.58 | 3.14 mL | 24.16 | 1.05 |

| Sodium borohydride (NaBH₄) | 37.83 | 1.74 g | 46.02 | 2.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |

| Anhydrous Methanol (MeOH) | - | 20 mL | - | - |

| Deionized Water | - | 50 mL | - | - |

| Saturated NaHCO₃ solution | - | 50 mL | - | - |

| Brine | - | 50 mL | - | - |

Procedure:

-

In a dry 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve N-Boc-D-norvaline (5.00 g, 23.01 mmol) in anhydrous THF (100 mL).

-

Cool the solution to -15 °C using an acetone/dry ice bath.

-

Add N-methylmorpholine (2.54 mL, 23.01 mmol) via syringe, followed by the dropwise addition of isobutyl chloroformate (3.14 mL, 24.16 mmol) over 5 minutes. A white precipitate of NMM·HCl will form.

-

Stir the resulting suspension at -15 °C for 15 minutes to ensure complete formation of the mixed anhydride.

-

In a single portion, add solid sodium borohydride (1.74 g, 46.02 mmol) to the reaction mixture.

-

Slowly add anhydrous methanol (20 mL) dropwise over 20-30 minutes, maintaining the internal temperature at -15 °C. Vigorous gas evolution (H₂) will be observed.

-

After the methanol addition is complete, stir the reaction for an additional 30 minutes at -15 °C.

-

Workup: Quench the reaction by the slow, careful addition of deionized water (50 mL). Allow the mixture to warm to room temperature.

-

Concentrate the mixture under reduced pressure to remove most of the THF and methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product as a colorless oil or waxy solid.

-

Purification: Purify the crude material by flash column chromatography on silica gel (e.g., 20-40% Ethyl Acetate in Hexanes gradient) to afford the pure this compound.

-

Yield: Typically 3.7 - 4.1 g (80-88%).

-

Product Characterization

To validate the successful synthesis and confirm the identity, purity, and stereochemical integrity of the final product, the following characterization is recommended.[11]

| Analysis | Expected Result for this compound |

| Appearance | White solid or colorless oil. |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.80-4.65 (br s, 1H, NH ), 3.75-3.60 (m, 1H, CH -NHBoc), 3.60-3.45 (m, 2H, CH₂ OH), 2.05 (br s, 1H, OH ), 1.44 (s, 9H, C(CH₃ )₃), 1.55-1.20 (m, 4H, CH₂ CH₂ CH₃), 0.91 (t, J=7.2 Hz, 3H, CH₂CH₃ ). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 156.5, 79.5, 65.8, 53.0, 34.5, 28.4 (3C), 19.0, 14.0. |

| Mass Spec (ESI+) | m/z 226.17 [M+Na]⁺, 204.18 [M+H]⁺. |

| Optical Rotation | [α]²⁰D = -X.X (c = 1, CHCl₃ or MeOH). Note: The sign and magnitude should be compared to literature values for the (R)-enantiomer. |

| FTIR (ATR) | ν (cm⁻¹) 3360 (O-H, N-H stretch), 2960 (C-H stretch), 1685 (C=O, carbamate), 1520 (N-H bend), 1170 (C-O stretch). |

Conclusion

This guide outlines an efficient, safe, and reliable synthesis of enantiomerically pure this compound from the chiral pool precursor D-norvaline. The two-step sequence, involving a standard Boc-protection followed by a process-safe mixed anhydride reduction, provides high yields while preserving the critical stereochemistry of the molecule. The detailed protocols and mechanistic rationale offer researchers and drug development professionals a robust foundation for producing this valuable chiral building block, underscoring the power and practicality of chiral pool-based synthesis in modern medicinal chemistry.

References

-

Organic Chemistry Portal. (n.d.). Coupling of Boc-phenylalanine with phenylalanine ethyl ester hydrochloride. Retrieved from [Link]

-

Chen, F. M., Lee, Y., Steinauer, R., & Benoiton, N. L. (1987). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry, 65(3), 613-618. Available at: [Link]

-

Blaskovich, M. A., Hwang, S. H., & Kim, H. O. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Letters in Organic Chemistry, 5(6), 445-448. Available at: [Link]

-

AAPPTec. (n.d.). Attaching Boc Protecting Groups With BOC-ON. Technical Support Information Bulletin 1184. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Singh, U. O., et al. (2014). Using mixed anhydrides from amino acids and isobutyl chloroformate in N-acylations: A case study on the elucidation of mechanism of urethane formation and starting amino acid liberation using carbon dioxide as the probe. Journal of Chemical Sciences, 126(5), 1489-1496. Available at: [Link]

-

Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. Available at: [Link]

- Google Patents. (2011). CN101508654B - Synthesis method of D, L-norvaline.

-

Gawas, D., et al. (2022). Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. International Journal of Organic Chemistry, 12, 69-76. Available at: [Link]

-

Organic Syntheses. (n.d.). L-Valinol. Coll. Vol. 7, p.534 (1990); Vol. 64, p.197 (1986). Retrieved from [Link]

-

Lokey Lab Protocols - Wikidot. (2017). N-Methylation of Boc amino acids. Retrieved from [Link]

-

Gribble, G. W. (2000). Sodium Borohydride and Carboxylic Acids: A Novel Reagent Combination. ChemInform, 31(35). Available at: [Link]

-

Espinoza-Hicks, J. C., et al. (2023). Stereoselective synthesis of S-norvaline and related amino acids through a common intermediate. Amino Acids, 55, 939–946. Available at: [Link]

-

Organic Chemistry Portal. (2011). Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol. Retrieved from [Link]

-

Boateng, C. A., & An, H. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10143. Available at: [Link]

- Google Patents. (1950). US2516337A - Manufacture of 5-amino-1-pentanol and alkyl derivatives thereof.

-

Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

-

PubChem. (n.d.). D-Norvaline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. D-Norvaline | C5H11NO2 | CID 439575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. orgsyn.org [orgsyn.org]

- 7. benthamopen.com [benthamopen.com]

- 8. scirp.org [scirp.org]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Enantioselective Synthesis of (R)-2-(Boc-amino)-1-pentanol

Introduction

(R)-2-(Boc-amino)-1-pentanol is a valuable chiral building block, or synthon, in the landscape of pharmaceutical and fine chemical synthesis. As a protected amino alcohol, its bifunctional nature—a nucleophilic alcohol and a latent primary amine masked by the acid-labile tert-butoxycarbonyl (Boc) group—makes it a versatile intermediate for constructing complex, stereochemically defined molecules. The precise (R)-configuration at the C2 stereocenter is often critical for the biological activity of the final active pharmaceutical ingredient (API), demanding synthetic routes that afford high enantiopurity with robust and scalable methodologies.

This guide provides a comprehensive technical overview of the principal strategies for the enantioselective synthesis of this compound. We will delve into three core methodologies: leveraging the natural chiral pool, asymmetric catalytic reduction, and biocatalytic kinetic resolution. The discussion is framed from an application scientist's perspective, emphasizing not just the procedural steps but the underlying chemical principles and practical considerations that guide the selection of a particular synthetic route.

Strategic Approaches to Enantioselective Synthesis

The synthesis of a chiral molecule like this compound requires a strategy that can effectively control the three-dimensional arrangement of atoms. The choice of strategy is often a balance between the availability of starting materials, cost, scalability, and the desired level of enantiomeric purity.

Caption: Core strategies for synthesizing the target molecule.

Strategy 1: Chiral Pool Synthesis via Reduction of (R)-Norvaline

The most direct and conceptually simple approach is to start with a molecule that already possesses the desired stereochemistry. Natural α-amino acids are ideal for this "chiral pool" approach.[1] For the synthesis of this compound, the corresponding amino acid is (R)-norvaline, which is commercially available, albeit less common than its (S)-enantiomer.

The overall transformation involves two key steps: protection of the amine and reduction of the carboxylic acid.

Caption: Workflow for Chiral Pool Synthesis.

Causality Behind Experimental Choices:

-

Amine Protection: The amine must be protected prior to reduction. Unprotected amino acids are zwitterionic and poorly soluble in organic solvents. Furthermore, common reducing agents like borane or lithium aluminum hydride (LAH) would react with both the carboxylic acid and the amine, potentially leading to side reactions or forming intractable complexes. The Boc group is ideal as it is stable to the basic and nucleophilic conditions of many reduction reactions but can be easily removed later with mild acid.[2]

-

Choice of Reducing Agent:

-

Borane Complexes (BH₃·THF or BH₃·SMe₂): These are the reagents of choice for reducing carboxylic acids chemoselectively in the presence of many other functional groups, including the carbamate (Boc) group.[3] The reaction proceeds via an acyloxyborane intermediate.

-

Mixed Anhydride/Sodium Borohydride Method: This two-step, one-pot procedure offers a milder and often more practical alternative to boranes or LAH.[4] The carboxylic acid is first activated with a chloroformate (e.g., isobutyl chloroformate) to form a mixed anhydride. This highly electrophilic intermediate is then immediately reduced in situ by sodium borohydride (NaBH₄). This method avoids the handling of pyrophoric LAH or large volumes of borane reagents.

-

Protocol 1: Mixed Anhydride Reduction of Boc-(R)-Norvaline

This protocol is adapted from general procedures for the reduction of N-protected amino acids.[4]

-

Activation: To a solution of Boc-(R)-norvaline (1.0 eq) in anhydrous tetrahydrofuran (THF) at -15 °C under a nitrogen atmosphere, add N-methylmorpholine (NMM) (1.1 eq). Stir for 10 minutes, then slowly add isobutyl chloroformate (1.05 eq). The formation of a white precipitate (NMM·HCl) is observed. Allow the reaction to proceed for 15-20 minutes.

-

Reduction: In a separate flask, prepare a solution of sodium borohydride (NaBH₄) (2.0 eq) in water. Cool both the mixed anhydride solution and the NaBH₄ solution to 0 °C. Slowly add the NaBH₄ solution to the mixed anhydride suspension.

-

Reaction & Quenching: Stir the resulting mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow addition of 1 M HCl until the pH is ~2-3.

-

Workup: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound as a white solid or colorless oil.

Strategy 2: Asymmetric Catalytic Reduction

This strategy builds the chiral center from a prochiral precursor using a chiral catalyst. For this target molecule, the approach involves the asymmetric hydrogenation of the corresponding α-amino ketone, tert-butyl (1-oxo-1-hydroxypentan-2-yl)carbamate.

The development of ruthenium catalysts bearing chiral diphosphine and diamine ligands by Noyori and colleagues revolutionized this field, enabling the highly enantioselective reduction of ketones, including those with amino functionality.[5][6]

Caption: Workflow for Asymmetric Catalytic Reduction.

Causality Behind Experimental Choices:

-

Catalyst System: The catalyst is the heart of this transformation. A system like RuCl₂[(R)-BINAP][(R,R)-DPEN] or similar variants acts as a bifunctional catalyst.[5] It is believed that the ketone substrate does not coordinate directly to the metal center. Instead, the N-H of the diamine ligand and the Ru-H hydride act in concert to hydrogenate the carbonyl group through a six-membered pericyclic transition state. The chiral ligands create a highly asymmetric environment, forcing the hydrogen to add to one face of the ketone preferentially, thus inducing high enantioselectivity.[7]

-

Reaction Conditions: These reactions are typically run under a hydrogen atmosphere (from a few to several atmospheres of pressure) in a polar solvent like ethanol or methanol. A base, such as potassium tert-butoxide, is often required to generate the active catalytic species. The substrate-to-catalyst (S/C) ratio can be very high (often >1000), making this an atom-economical approach for large-scale synthesis.

Protocol 2: Asymmetric Hydrogenation of an α-Amino Ketone

This is a representative protocol based on established Noyori-type hydrogenations.[7] The synthesis of the starting amino ketone is a prerequisite and is not detailed here.

-

Catalyst Activation: In a glovebox, charge a pressure-rated autoclave with the chiral ruthenium catalyst (e.g., (R,R)-TsDPEN-Ru catalyst, 0.001 eq) and the N-Boc-amino ketone substrate (1.0 eq).

-

Reaction Setup: Add degassed 2-propanol as the solvent. Add a solution of potassium tert-butoxide (0.02 eq) in 2-propanol.

-

Hydrogenation: Seal the autoclave, remove it from the glovebox, purge several times with H₂ gas, and then pressurize to the desired pressure (e.g., 8 atm). Stir the reaction mixture at room temperature for 12-24 hours.

-

Workup: Carefully vent the excess hydrogen. Concentrate the reaction mixture under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and filter through a pad of silica gel to remove the catalyst. Concentrate the filtrate and purify the crude product by flash chromatography to yield the target amino alcohol.

Strategy 3: Biocatalytic Kinetic Resolution

Kinetic resolution is a powerful technique for separating a racemic mixture. It relies on a chiral catalyst (in this case, an enzyme) reacting significantly faster with one enantiomer than the other. For resolving racemic 2-(Boc-amino)-1-pentanol, lipase-catalyzed acylation is a well-established and highly effective method.[8]

In this approach, the racemic amino alcohol is first synthesized and protected. Then, a lipase enzyme is used to selectively acylate one enantiomer (e.g., the (S)-enantiomer) with an acyl donor, leaving the desired (R)-enantiomer unreacted.

Caption: Workflow for Biocatalytic Kinetic Resolution.

Causality Behind Experimental Choices:

-

Enzyme Selection: Lipases, such as Candida antarctica Lipase B (CAL-B, often immobilized as Novozym 435), are workhorse enzymes in organic synthesis.[9] They are robust, commercially available, and exhibit high enantioselectivity for a broad range of alcohols. The enzyme's active site is chiral and preferentially binds one enantiomer of the alcohol in an orientation suitable for catalysis.

-

Acyl Donor: Vinyl acetate is an excellent, irreversible acyl donor. The acylation reaction produces acetaldehyde as a byproduct, which is volatile. The enol tautomer, vinyl alcohol, immediately isomerizes to acetaldehyde, driving the equilibrium towards the products and preventing the reverse reaction (hydrolysis).

-

Solvent: The reaction is typically performed in a non-polar organic solvent like hexane or tert-butyl methyl ether (MTBE) to maintain the enzyme's activity and prevent hydrolysis of the product ester.

Protocol 3: Lipase-Catalyzed Resolution of Racemic 2-(Boc-amino)-1-pentanol

This protocol is based on standard enzymatic resolution procedures.[9][10]

-

Reaction Setup: To a solution of racemic 2-(Boc-amino)-1-pentanol (1.0 eq) in MTBE, add vinyl acetate (0.6 eq). Note: Using a substoichiometric amount of the acyl donor ensures that the reaction stops before 50% conversion, maximizing the enantiomeric excess of the remaining alcohol.

-

Enzymatic Reaction: Add immobilized lipase (e.g., Novozym 435, ~10% by weight of the substrate). Seal the flask and agitate the suspension at room temperature (or slightly elevated, e.g., 30-40 °C) on an orbital shaker.

-

Monitoring: Monitor the reaction progress by chiral HPLC or GC. The goal is to stop the reaction at ~45-50% conversion to achieve high enantiomeric excess (ee) for both the unreacted alcohol and the formed ester.

-

Workup: Once the target conversion is reached, filter off the immobilized enzyme (which can often be washed and reused). Concentrate the filtrate under reduced pressure.

-

Purification: Separate the unreacted this compound from the acylated (S)-enantiomer by flash column chromatography on silica gel.

Comparative Analysis of Synthetic Strategies

The optimal synthetic route depends heavily on the specific requirements of the project, such as scale, cost, available equipment, and enantiopurity targets.

| Parameter | Strategy 1: Chiral Pool | Strategy 2: Asymmetric Catalysis | Strategy 3: Biocatalytic Resolution |

| Starting Material | (R)-Norvaline (chiral) | Prochiral α-amino ketone | Racemic 2-amino-1-pentanol |

| Key Transformation | Carboxylic acid reduction | Asymmetric hydrogenation | Enzymatic acylation |

| Enantioselectivity | Excellent (>99% ee) | Very Good to Excellent (>95% ee)[7] | Excellent (>99% ee achievable)[9] |

| Theoretical Yield | ~100% | ~100% | 50% (max) |

| Atom Economy | Good | Excellent (uses H₂) | Poor (loses 50% of material) |

| Scalability | High | High (requires pressure reactor) | Moderate to High |

| Key Advantages | Direct, conceptually simple, high ee guaranteed by starting material. | High S/C ratio, high throughput potential. | Mild conditions, high ee, reusable catalyst. |

| Key Disadvantages | Cost/availability of (R)-norvaline. | Requires specialized catalyst and equipment (autoclave). | Maximum 50% yield, requires separation of enantiomers. |

Conclusion

The enantioselective synthesis of this compound can be successfully achieved through several robust and reliable methods. The Chiral Pool approach starting from (R)-norvaline is the most direct route, offering excellent enantiopurity, provided the starting material is accessible and cost-effective. For applications where catalyst efficiency and atom economy are paramount, Asymmetric Catalytic Hydrogenation presents a powerful, albeit more technologically demanding, alternative. Finally, Biocatalytic Resolution offers an environmentally friendly method that delivers products of exceptionally high enantiomeric purity, though it is inherently limited to a 50% theoretical yield. The selection of the optimal strategy requires a careful evaluation of economic, logistical, and technical factors, with each method providing a validated pathway to this critical chiral intermediate.

References

- Ohkuma, T., et al. (2001). Asymmetric Hydrogenation of Amino Ketones Using Chiral RuCl₂(diphosphine)(1,2-diamine) Complexes. Journal of the American Chemical Society, 123(43), 10870-10871.

- Hamann, H. J., et al. (2020). A General, Mild, and Functional Group Tolerant Method for the Reduction of Carboxylic Acids, Including N-Protected Amino Acids. Organic Syntheses, 97, 388-405.

- Sandoval, C. A., et al. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones.

-

Francalanci, F., et al. (1987). Lipase-Catalyzed Resolution of Chiral 2-Amino 1-Alcohols. The Journal of Organic Chemistry, 52(23), 5079-5082.

-

Foelsche, E., et al. (1990). Lipase-Catalyzed Resolution of Acyclic Amino Alcohol Precursors. The Journal of Organic Chemistry, 55(6), 1749-1753.

- Chari, M. A., et al. (2007). Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase enzyme immobilised in gelatin gels. Organic Chemistry: An Indian Journal, 3(1), 58-60.

- Fülöp, F., et al. (2000). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta Pharmaceutica Hungarica, 70(3), 114-121.

-

Francalanci, F., et al. (1987). Lipase-catalyzed resolution of chiral 2-amino 1-alcohols. The Journal of Organic Chemistry, 52(23), 5079–5082.

- Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemates: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.

-

BenchChem. (2025). discovery and synthesis of chiral amino alcohols. BenchChem Technical Guides.

-

Blaskovich, M. A., et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Letters in Organic Chemistry, 5(6), 445-447.

- Gotor-Fernández, V., et al. (2010). Chiral amino amides for the ruthenium(II)-catalyzed asymmetric transfer hydrogenation reaction of ketones in water. Tetrahedron: Asymmetry, 21(1), 115-119.

-

Dickman, D. A., & Meyers, A. I. (1993). Reduction of Amino Acids to Amino Alcohols: L-Valinol. Organic Syntheses, Coll. Vol. 8, p.620 (1993); Vol. 63, p.136 (1985).

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific Application Notes.

-

Pellissetto, S., & Pelliccia, S. (1987). Process for the enzymatic resolution of racemic 2-amino-1-alkanols. Google Patents, US4835102A.

-

Gotor-Fernández, V., et al. (2019). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 24(17), 3108.

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total-Synthesis.com.

- Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.

-

Ohkuma, T., et al. (2006). The hydrogenation/transfer hydrogenation network: asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts. Journal of the American Chemical Society, 128(27), 8724-8725.

-

Sandoval, C. A., et al. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Johnson Matthey Technology Review, 49(4), 166-172.

- Periasamy, M., et al. (2000). A Convenient One-Step Synthesis of Stable β-Amino Alcohol N-Boranes from α-Amino Acids.

- Soai, K., et al. (1984). The Preparation of N-Protected Amino Alcohols and N-Protected Peptide Alcohol by Reduction of the Corresponding Esters with Sodium Borohydride. An Improved Procedure Involving a Slow Addition of a Small Amount of Methanol. Chemistry Letters, 13(6), 893-896.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic-Chemistry.org.

- Straathof, A. J. J., et al. (1996). Kinetic Analysis and Simulation Studies for Lipase-Catalysed Resolution of Racemic 2-Methyl-1-Pentanol.

-

Baran, P. S. (2017). Creativity from the Chiral Pool: Amino Acids. Baran Laboratory, Scripps Research.

- Våbenø, J., et al. (2004). Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. The Journal of Organic Chemistry, 69(25), 8731-8739.

-

Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 809462.

- Herrera-Guzmán, K., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances, 14(1), 1-10.

-

The Org Chem Project. (n.d.). Boc Protection Mechanism (Boc2O). The Organic Chemistry Project.

- Brown, H. C., et al. (1984). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2841-2850.

-

EMD Millipore. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Sigma-Aldrich.

- Våbenø, J., et al. (2004). Diastereoselective Reduction of a Chiral N-Boc-Protected δ-Amino-α,β-unsaturated γ-Keto Ester Phe-Gly Dipeptidomimetic. The Journal of Organic Chemistry, 69(25), 8731-8739.

- Owsianik, K., et al. (2013). Three-step synthesis of chiral and sterically hindered amino alcohols based on cyclic enol phosphates. Tetrahedron: Asymmetry, 24(12), 737-744.

-

BOC Sciences. (n.d.). BOC-Amino Acids. BOC Sciences.

-

Sigma-Aldrich. (n.d.). Asymmetric Reduction of Ketones. Sigma-Aldrich Technical Bulletins.

- Li, J., et al. (2022). Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. Journal of Organic Chemistry, 14(6), 1-8.

- Szymański, M. P., et al. (2019). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum.

-

Kumar, A., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. RSC Advances, 5(112), 92211-92215.

-

Gresham, T. L. (1950). Manufacture of 5-amino-1-pentanol and alkyl derivatives thereof. Google Patents, US2516337A.

-

Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. Sigma-Aldrich Protocols.

- Gribble, G. W. (2000). Sodium Borohydride and Carboxylic Acids: A Novel Reagent Combination. Chemical Society Reviews, 29(5), 335-346.

-

Szymańska, K., et al. (2022). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. International Journal of Molecular Sciences, 23(19), 11453.

-

Li, Z., et al. (2007). Synthesis method of chiral norvaline. Google Patents, CN101007772A.

-

Tajbakhsh, M., et al. (2011). Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol. Synthesis, 2011(3), 490-496.

-

Espinoza-Hicks, J. C., et al. (2023). Stereoselective synthesis of S-norvaline and related amino acids through a common intermediate. Amino Acids, 55, 939–946.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benthamopen.com [benthamopen.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. The hydrogenation/transfer hydrogenation network: asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (R)-2-(Boc-amino)-1-pentanol: A Chiral Building Block for Advanced Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

(R)-2-(tert-butoxycarbonylamino)-1-pentanol, a chiral amino alcohol, serves as a critical building block in the stereoselective synthesis of complex organic molecules. Its unique structural arrangement, featuring a protected amine and a primary alcohol on a defined stereocenter, makes it an invaluable intermediate in the development of novel therapeutics. This guide provides an in-depth analysis of its physical properties, synthesis, and applications, offering a technical resource for professionals in the field of drug discovery and organic chemistry.

Core Compound Identification

-

IUPAC Name: tert-butyl ((R)-1-hydroxypentan-2-yl)carbamate

-

CAS Number: 116611-57-5

-

Molecular Formula: C₁₀H₂₁NO₃

-

Molecular Weight: 203.28 g/mol

Physicochemical Properties

The physical characteristics of (R)-2-(Boc-amino)-1-pentanol are fundamental to its handling, reactivity, and integration into synthetic workflows. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Boiling Point | 309 °C | [1] |

| Density | 0.997 g/cm³ | [1] |

| Flash Point | 141 °C | [1] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Solubility | Expected to be soluble in a range of organic solvents |

Note: Detailed experimental data on properties such as melting point and optical rotation for the Boc-protected form are not widely published. For the parent amine, (R)-(-)-2-amino-1-pentanol, a melting point of 44-48 °C has been reported.

Synthesis and Manufacturing

The most common and direct route to this compound is through the protection of the amino group of its precursor, (R)-2-amino-1-pentanol. The tert-butoxycarbonyl (Boc) protecting group is favored due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.

General Synthesis Workflow

The synthesis involves the reaction of the parent amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This straightforward procedure provides the desired N-protected amino alcohol in high yield.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Boc Protection of (R)-2-amino-1-pentanol

This protocol is a representative procedure for the N-Boc protection of a primary amino alcohol.

Materials:

-

(R)-2-amino-1-pentanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve (R)-2-amino-1-pentanol (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Add triethylamine (1.1 to 1.5 equivalents) to the solution and stir.

-

Boc₂O Addition: To the stirring solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. The reaction is typically complete within a few hours.

-

Work-up:

-

Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel to obtain pure this compound.

Applications in Drug Development and Asymmetric Synthesis

Chiral 1,2-amino alcohols are privileged scaffolds in medicinal chemistry and serve as versatile building blocks in asymmetric synthesis. The Boc-protection of (R)-2-amino-1-pentanol allows for the selective manipulation of the hydroxyl group and subsequent deprotection of the amine for further functionalization.

Role as a Chiral Intermediate

The primary utility of this compound lies in its role as a chiral synthon. The defined stereochemistry at the C-2 position is crucial for the synthesis of enantiomerically pure pharmaceuticals, where biological activity is often dependent on a specific stereoisomer.

Synthesis of Bioactive Molecules

The parent compound, (R)-2-amino-1-pentanol, is a known intermediate in the synthesis of various biologically active compounds. For instance, its S-enantiomer is utilized in the preparation of the antiviral agent telaprevir. By extension, this compound is a valuable precursor for the synthesis of novel drug candidates where the (R)-configuration is desired.

Utility in Asymmetric Catalysis

Chiral amino alcohols are frequently employed as ligands in asymmetric catalysis. The nitrogen and oxygen atoms can coordinate with metal centers to create a chiral environment that directs the stereochemical outcome of a reaction. While direct applications of this compound in catalysis are less common due to the protected amine, its deprotected form can be readily incorporated into chiral ligands.

Caption: Synthetic utility of this compound in drug development.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex, enantiomerically pure molecules. Its well-defined stereochemistry and the presence of orthogonally protected functional groups make it an essential tool for researchers and scientists in the pharmaceutical industry. The straightforward synthesis and the broad potential for elaboration underscore its importance in the ongoing quest for novel and effective therapeutic agents.

References

Sources

Spectroscopic data of (R)-2-(Boc-amino)-1-pentanol (¹H NMR, ¹³C NMR, IR)

A Comprehensive Spectroscopic Guide to (R)-2-(Boc-amino)-1-pentanol

This technical guide provides an in-depth analysis of the spectroscopic data for the chiral amino alcohol, this compound. This compound is a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceuticals. A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals to ensure structural integrity and purity. This guide will delve into the practical aspects and theoretical underpinnings of ¹H NMR, ¹³C NMR, and IR spectroscopy as applied to this specific molecule.

Introduction

This compound possesses a primary alcohol and a Boc-protected secondary amine, both of which present distinct and informative signals in various spectroscopic techniques. The chirality at the C2 position adds another layer of complexity and importance to its characterization. Accurate interpretation of its spectral data is crucial for confirming the successful synthesis and purity of the compound, which is a critical step in any synthetic workflow.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Part 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.[1]

Experimental Protocol

A standard ¹H NMR spectrum is acquired by dissolving a small amount of the sample (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] The use of deuterated solvents is crucial to avoid large solvent signals that would otherwise obscure the signals from the analyte.[2] Tetramethylsilane (TMS) is commonly used as an internal standard and is set to 0.00 ppm.[2]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Interpretation and Analysis

The ¹H NMR spectrum of this compound will exhibit characteristic signals corresponding to the various protons in the molecule. The chemical shifts are influenced by the electronegativity of nearby atoms and anisotropic effects.[3][4]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H5 (CH₃) | ~0.9 | Triplet (t) | 3H | ~7.0 |

| H4 (CH₂) | ~1.3-1.5 | Multiplet (m) | 2H | - |

| H3 (CH₂) | ~1.3-1.5 | Multiplet (m) | 2H | - |

| Boc (3 x CH₃) | ~1.45 | Singlet (s) | 9H | - |

| H2 (CH) | ~3.6-3.8 | Multiplet (m) | 1H | - |

| H1 (CH₂) | ~3.4-3.6 | Multiplet (m) | 2H | - |

| NH | ~4.8-5.2 | Broad singlet (br s) | 1H | - |

| OH | Variable | Broad singlet (br s) | 1H | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Key Observations and Causality:

-

Boc Group: The nine equivalent protons of the tert-butyl group give rise to a characteristic strong singlet at approximately 1.45 ppm.[5] This is a hallmark of the Boc protecting group.

-

Alkyl Chain: The terminal methyl group (H5) appears as a triplet due to coupling with the adjacent methylene group (H4). The methylene groups (H3 and H4) often appear as complex multiplets due to overlapping signals.

-

Stereocenter and Diastereotopic Protons: The protons on C1 (H1) are diastereotopic due to the adjacent chiral center at C2. This means they are chemically non-equivalent and can exhibit different chemical shifts and couple to each other, often resulting in a more complex multiplet.

-

Methine and Methylene Protons near Heteroatoms: The methine proton (H2) and the methylene protons (H1) are shifted downfield due to the deshielding effect of the adjacent nitrogen and oxygen atoms, respectively.[6]

-

Labile Protons: The NH and OH protons are exchangeable and often appear as broad singlets. Their chemical shifts can vary significantly with concentration, temperature, and solvent.

Caption: ¹H NMR experimental and analysis workflow.

Part 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. While ¹³C has a low natural abundance (1.1%), modern NMR techniques allow for the routine acquisition of high-quality spectra.[1]

Experimental Protocol

The sample preparation for ¹³C NMR is identical to that for ¹H NMR. The spectra are typically acquired with proton decoupling, which results in a spectrum where each unique carbon atom appears as a single sharp line.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a concentrated solution of this compound (20-50 mg) in a deuterated solvent (e.g., CDCl₃).

-

Instrument Setup: Place the sample in the spectrometer and perform tuning and shimming.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is generally required compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.

Data Interpretation and Analysis

The ¹³C NMR spectrum of this compound will show distinct signals for each carbon atom in a unique chemical environment.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C5 (CH₃) | ~14 |

| C4 (CH₂) | ~19 |

| C3 (CH₂) | ~35 |

| Boc (3 x CH₃) | ~28 |

| C2 (CH) | ~53 |

| C1 (CH₂) | ~65 |

| Boc (quaternary C) | ~79 |

| Boc (C=O) | ~156 |

Note: Chemical shifts are approximate and can be influenced by the solvent.

Key Observations and Causality:

-

Carbonyl Carbon: The carbonyl carbon of the Boc group is significantly deshielded and appears at a characteristic downfield shift of around 156 ppm.[5][7]

-

Quaternary Carbon: The quaternary carbon of the tert-butyl group is also deshielded and is typically found around 79 ppm.[5]

-

Alkyl Carbons: The carbons of the pentyl chain appear in the upfield region of the spectrum, with their chemical shifts influenced by their proximity to the electronegative oxygen and nitrogen atoms. C1 and C2 are the most downfield of the alkyl carbons.

-

Boc Methyl Carbons: The three equivalent methyl carbons of the Boc group give a strong signal at approximately 28 ppm.[5]

Part 3: Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8]

Experimental Protocol

IR spectra of solid samples like this compound can be obtained using several methods, with Attenuated Total Reflectance (ATR) and the KBr pellet method being the most common.[9][10]

ATR-FTIR Step-by-Step Methodology:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.[5]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[9]

-

Apply Pressure: Use the instrument's clamp to ensure good contact between the sample and the crystal.[9]

-

Data Acquisition: Acquire the IR spectrum.

KBr Pellet Step-by-Step Methodology:

-

Mixing: Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).[11][12]

-

Grinding: Grind the mixture into a fine powder using an agate mortar and pestle.[11][12]

-

Pressing: Place the powder in a pellet die and apply high pressure (8-10 tons) using a hydraulic press to form a transparent pellet.[11][13]

-

Data Acquisition: Place the KBr pellet in the spectrometer's sample holder and acquire the IR spectrum.

Data Interpretation and Analysis

The IR spectrum of this compound will display characteristic absorption bands for its key functional groups.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3200-3600 | Strong, broad |

| N-H Stretch (carbamate) | 3200-3400 | Medium |

| C-H Stretch (alkyl) | 2850-3000 | Medium-Strong |

| C=O Stretch (carbamate) | 1680-1720 | Strong, sharp |

| N-H Bend (amide II) | 1500-1550 | Medium |

| C-O Stretch (alcohol) | 1000-1200 | Strong |

Key Observations and Causality:

-

O-H and N-H Stretching: The broad band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching of the alcohol, often overlapping with the N-H stretching of the carbamate. The broadness is due to hydrogen bonding.

-

C=O Stretching: A strong, sharp absorption band in the 1680-1720 cm⁻¹ range is a definitive indicator of the carbonyl group in the Boc protecting group.[5]

-

C-H Stretching: The absorptions between 2850 and 3000 cm⁻¹ are due to the C-H stretching vibrations of the alkyl portions of the molecule.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule, including C-O and C-N stretching, and various bending vibrations.

Sources

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 9. Chemistry Teaching Labs - Attenuated Total Reflectance (ATR) [chemtl.york.ac.uk]

- 10. agilent.com [agilent.com]

- 11. kinteksolution.com [kinteksolution.com]

- 12. shimadzu.com [shimadzu.com]

- 13. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

A Technical Guide to the Commercial Sourcing of (R)-2-(Boc-amino)-1-pentanol for Pharmaceutical R&D

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical development, the stereochemistry of a molecule is a critical factor that dictates its biological activity, efficacy, and safety profile. Chiral building blocks—small, enantiomerically pure molecules—are therefore indispensable starting materials for the synthesis of complex active pharmaceutical ingredients (APIs). (R)-2-(Boc-amino)-1-pentanol is one such crucial chiral building block. Its structure, featuring a protected amine and a primary alcohol on a defined stereocenter, makes it a versatile intermediate for constructing more complex molecules. The demand for enantiomerically pure compounds is driven by the need for drugs with improved therapeutic windows and reduced side effects. This guide provides an in-depth overview of the commercial availability, supplier landscape, and critical quality considerations necessary for the successful procurement of this compound for research and development applications.

Chemical and Physical Profile

A precise understanding of the chemical and physical properties of a building block is the foundation of its effective use in synthesis.

| Identifier | Value |

| IUPAC Name | (R)-tert-butyl (1-hydroxypentan-2-yl)carbamate |

| Synonyms | This compound |

| CAS Number | 116611-57-5[1] |

| Molecular Formula | C10H21NO3[1] |

| Molecular Weight | 203.28 g/mol [1] |

| Typical Purity | ≥97%[1] |

| Storage Temp. | Room Temperature / 2-8°C[2] |

graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="CH3"]; C2 [label="CH2"]; C3 [label="CH2"]; C4 [label="C"]; C5 [label="CH2OH"]; N [label="NH"]; Boc [label="Boc"];

// Invisible node for stereochemistry H [label="H", fontcolor="#FFFFFF", pos="2.2,0.2!"];

// Edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C4 -- N [len=1.2]; N -- Boc [style=dashed];

// Manual positioning for clarity C1 [pos="0,0!"]; C2 [pos="1,0!"]; C3 [pos="2,0!"]; C4 [pos="3,0!"]; C5 [pos="4,0!"]; N [pos="3,1!"]; Boc [pos="3,2!"];

// Label for stereocenter R_label [label="(R)", pos="3.2,-0.5!"]; }

Caption: Chemical structure of this compound.

Commercial Landscape and Supplier Analysis

The market for chiral building blocks has matured significantly, with numerous specialized suppliers offering a wide range of compounds. While this specific enantiomer may require sourcing from vendors focused on chiral chemistry, it is commercially available. Researchers should prioritize suppliers who provide comprehensive analytical data and demonstrate a history of quality.

| Supplier | Catalog ID | Purity | Notes |

| AChemBlock | M22962 | 97% | Listed as this compound.[1] |

| Advanced ChemBlocks | M22961 | 97% | Lists the (S)-enantiomer, indicating capability in this chemical class.[2] |

| Fisher Scientific | Multiple | Varies | A major distributor that lists amino alcohols with a molecular weight of 203.28 g/mol from various manufacturers.[3] |

| BOC Sciences | N/A | >94.0% (GC) | Specializes in chiral intermediates, such as the related (R)-(-)-2-Amino-1-butanol, highlighting expertise in chiral compounds.[] |

Note: The availability and catalog numbers from suppliers can change. It is always recommended to verify directly with the vendor before ordering.

Critical Quality Considerations for Procurement

When sourcing a chiral building block like this compound, the ultimate success of a multi-step synthesis depends on the quality of the starting material. Simply relying on a catalog description is insufficient for drug development applications.

Purity: A Two-Fold Analysis

-

Chemical Purity : This refers to the percentage of the desired compound relative to any achiral impurities (e.g., residual solvents, starting materials, or side-reaction products). Suppliers typically determine this via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of ≥97% is common for research-grade materials.[1]

-

Enantiomeric Purity (or Enantiomeric Excess, ee) : This is the most critical parameter for a chiral building block. It measures the excess of one enantiomer (the desired R-enantiomer) over the other (the S-enantiomer). An ee of >98% is often required. The presence of the undesired enantiomer can lead to the formation of diastereomeric impurities in subsequent steps, which can be difficult to separate and may have different pharmacological or toxicological profiles.

Interpreting Supplier Documentation

A trustworthy supplier will readily provide detailed documentation to validate the quality of their product.

-

Certificate of Analysis (CoA) : This is a lot-specific document that is non-negotiable for any research or development work. It provides the actual analytical results for the specific batch of material being purchased. A researcher must scrutinize the CoA for:

-

Identity Confirmation : Methods like NMR or IR spectroscopy confirming the chemical structure.

-

Chemical Purity Assay : The specific result (e.g., 98.5% by GC) and the method used.

-

Enantiomeric Excess (ee) Assay : The result (e.g., 99.2% ee) and the method, which is typically chiral HPLC.

-

Water Content : Important for calculating exact molar quantities for reactions.

-

-

Safety Data Sheet (SDS) : This document provides essential information on safe handling, storage, and disposal. For amino alcohols, it will include information on potential irritation and the required personal protective equipment (PPE), such as gloves and eye protection.

Procurement and Handling Workflow

A systematic approach to procurement ensures that high-quality material is sourced and properly integrated into the laboratory inventory.

Caption: A standard workflow for procuring critical chiral raw materials.

Step-by-Step Procurement Protocol:

-

Supplier Identification : Identify a list of potential suppliers from chemical databases and catalogs, focusing on those specializing in chiral building blocks.

-

Request Documentation : Contact the suppliers to request a quote and, most importantly, the Certificate of Analysis for the current batch in stock.

-

Technical Vetting : Carefully review the CoA to ensure the chemical purity and enantiomeric excess meet the stringent requirements of the research project.

-

Purchase Order : Once a supplier's material is approved, issue a formal purchase order.

-

Receiving and Inspection : Upon delivery, visually inspect the packaging for damage. Crucially, verify that the lot number on the received container matches the lot number on the CoA you previously approved.

-

Inventory Management : Log the chemical into your laboratory's inventory system, attaching a digital copy of the CoA for future reference.

-

Storage : Store the material according to the conditions specified on the SDS and product label (e.g., 2-8°C or -20°C) to ensure its long-term stability.[5]

Conclusion

This compound is a commercially available and valuable chiral building block for drug discovery and development. Its successful application, however, is fundamentally dependent on rigorous quality control. Researchers and drug development professionals must move beyond simple catalog orders and adopt a diligent procurement process centered on the critical evaluation of lot-specific analytical data, particularly the enantiomeric excess. By partnering with reputable suppliers who provide transparent and comprehensive documentation, scientists can ensure the integrity of their synthetic routes and the ultimate quality of their target molecules.

References

-

NIST. 2-Amino-1-pentanol hydrochloride. [Link]

-

Oakwood Chemical. tert-Butyl (1-hydroxypropan-2-yl)carbamate. [Link]

-

AA Blocks. tert-butyl N-[3-hydroxy-2-(pentan-3-yl)propyl]carbamate. [Link]

Sources

The Strategic Role of (R)-2-(Boc-amino)-1-pentanol in Asymmetric Synthesis: A Technical Guide

Introduction: The Value of Chiral Amino Alcohols in Modern Synthesis

In the landscape of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount. Chiral 1,2-amino alcohols are a cornerstone of this endeavor, serving as versatile building blocks, chiral auxiliaries, and precursors to sophisticated ligands for asymmetric catalysis.[1] Their utility stems from the strategic placement of a hydroxyl and an amino group, which can form stable bidentate complexes with metal centers, thereby creating a defined chiral environment to influence the stereochemical outcome of a reaction.[1] Among the diverse array of these valuable synthons, (R)-2-(tert-butoxycarbonylamino)-1-pentanol, hereafter referred to as (R)-Boc-aminopentanol, has emerged as a valuable intermediate. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine functionality, allowing for selective manipulation of the hydroxyl group, and its facile removal under mild acidic conditions makes it a strategic choice in multi-step syntheses. This guide provides an in-depth technical exploration of the role of (R)-Boc-aminopentanol in asymmetric synthesis, with a focus on its application as a precursor to chiral ligands and its potential as a chiral auxiliary.

Core Application: A Precursor to Chiral Bis(oxazoline) Ligands

A primary application of (R)-Boc-aminopentanol is in the synthesis of chiral bis(oxazoline) (BOX) ligands.[2] These C₂-symmetric ligands are renowned for their efficacy in a multitude of metal-catalyzed asymmetric reactions, including Diels-Alder reactions, cyclopropanation, and conjugate additions.[2][3] The synthesis of BOX ligands typically involves the condensation of two equivalents of a chiral amino alcohol with a dicarboxylic acid derivative.[1] The Boc-protected nature of (R)-Boc-aminopentanol necessitates a deprotection step prior to its use in BOX ligand synthesis.

Logical Workflow for Bis(oxazoline) Ligand Synthesis

The transformation of (R)-Boc-aminopentanol into a functional BOX ligand follows a well-defined, logical sequence. This workflow highlights the strategic use of the Boc protecting group, which masks the reactive amine during initial handling and is removed immediately prior to the crucial cyclization step.

Caption: Workflow for the synthesis of a chiral BOX ligand from this compound.

Experimental Protocol: Synthesis of a Methylene-Bridged Bis(oxazoline) Ligand

This protocol provides a representative procedure for the synthesis of a methylene-bridged BOX ligand, a common scaffold in asymmetric catalysis. The procedure is adapted from established methods for BOX ligand synthesis from chiral amino alcohols.[4]

Part 1: Deprotection of this compound

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and methanol.

-

Acidification: Add a solution of hydrochloric acid in dioxane (e.g., 4 M, 2.0 eq) or trifluoroacetic acid (TFA) dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude (R)-2-amino-1-pentanol hydrochloride can be used directly in the next step after neutralization or purified further.

Part 2: Synthesis of the Bis(oxazoline) Ligand

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), combine the crude (R)-2-amino-1-pentanol (2.0 eq) and a suitable dicarboxylic acid derivative such as diethyl malonimidate dihydrochloride (1.0 eq) in a solvent like dichloromethane.[4]

-

Reaction: Heat the reaction mixture to reflux (approximately 40-45 °C) and stir for 18-24 hours.[4]

-

Work-up and Purification: After cooling to room temperature, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure bis(oxazoline) ligand.

Potential Role as a Chiral Auxiliary: The Oxazolidinone Approach

While direct applications of (R)-Boc-aminopentanol as a chiral auxiliary are not extensively documented, its structural motifs are highly suggestive of its potential to be converted into an Evans-type oxazolidinone auxiliary.[] Chiral oxazolidinones are powerful tools for stereoselective alkylations, aldol reactions, and other carbon-carbon bond-forming reactions.[] The synthesis of an oxazolidinone from a chiral amino alcohol is a well-established transformation.[6]

Hypothetical Synthesis and Application of an (R)-pentyl-oxazolidinone Auxiliary

The conversion of (R)-Boc-aminopentanol to a chiral oxazolidinone auxiliary would involve deprotection followed by reaction with a carbonylating agent like phosgene or a phosgene equivalent. The resulting oxazolidinone could then be acylated and subjected to diastereoselective enolate alkylation.

Caption: Hypothetical workflow for the use of an (R)-2-amino-1-pentanol-derived oxazolidinone in asymmetric alkylation.

Mechanistic Rationale for Stereocontrol

The stereochemical outcome of reactions employing oxazolidinone auxiliaries is governed by the formation of a rigid, chelated transition state. In the case of an alkylation reaction, the enolate formed after deprotonation adopts a conformation where one face is sterically shielded by the substituent at the C4 position of the oxazolidinone (in this case, the propyl group derived from the pentanol backbone). The incoming electrophile is thus directed to the less hindered face, leading to high diastereoselectivity.

Data Presentation: Performance of Related Chiral Amino Alcohol-Derived Ligands

| Ligand Precursor | Reaction Type | Catalyst System | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| (1R,2S)-1-amino-2-indanol | Diels-Alder | Cu(OTf)₂ | >90 | 96 | [7] |

| L-Valinol | Cyclopropanation | Cu(I) | 70-90 | 90-99 | [3] |

| (S)-tert-Leucinol | Michael Addition | Ni(II) | 85-95 | 95-99 | [3] |

Conclusion and Future Outlook

This compound serves as a valuable and strategically protected chiral building block in asymmetric synthesis. Its primary and most well-defined role is as a precursor for the synthesis of chiral bis(oxazoline) ligands, which are of significant importance in homogeneous catalysis. While its direct application as a chiral auxiliary is less documented, its structure strongly suggests its potential for conversion into highly effective oxazolidinone auxiliaries for stereoselective carbon-carbon bond formation. The future development and application of (R)-Boc-aminopentanol and its derivatives will likely focus on the synthesis of novel ligand architectures for challenging asymmetric transformations and their incorporation into the total synthesis of complex, biologically active molecules. Further research into the diastereoselective reactions of its derived auxiliaries would be a valuable contribution to the field of asymmetric synthesis.

References

-

Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 1996 , 96 (2), 835-875. [Link]

-

Davies, I. W.; Gerena, L.; Lu, N.; Larsen, R. D.; Reider, P. J. A General Synthesis of Chiral C₂-Symmetric Bis(oxazoline) Ligands. The Journal of Organic Chemistry, 1996 , 61 (26), 9629-9630. [Link]

-

Hofstra, J. L.; DeLano, T. J.; Reisman, S. E. Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8adihydro-8H-indeno[1,2-d]oxazole). Organic Syntheses, 2020 , 97, 172-188. [Link]

-

Kwo, A. C. Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands. 2022 . [Link]

-

Sharpless, K. B.; Amberg, W.; Bennani, Y. L.; Crispino, G. A.; Hartung, J.; Jeong, K. S.; Kwong, H. L.; Morikawa, K.; Wang, Z. M.; Xu, D.; Zhang, X. L. The Osmium-Catalyzed Asymmetric Aminohydroxylation (AA) of Olefins. The Journal of Organic Chemistry, 1992 , 57 (10), 2768-2771. [Link]

-

Wikipedia contributors. Bisoxazoline ligand. Wikipedia, The Free Encyclopedia. [Link]

-

NIST. 2-Amino-1-pentanol hydrochloride. NIST Chemistry WebBook. [Link]

-

de Figueiredo, R. M.; Fröhlich, R.; Christmann, M. Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. The Journal of Organic Chemistry, 2006 , 71 (19), 7457-7460. [Link]

-

Stanley, L. M.; Sibi, M. P. Chiral Bisoxazoline Ligands. In Privileged Chiral Ligands and Catalysts; Wiley-VCH Verlag GmbH & Co. KGaA, 2011; pp 171-219. [Link]

-

Kreitmeier, P.; Gais, H.-J. Concise Synthesis of Both Enantiomers of Pilocarpine. Molecules, 2021 , 26 (12), 3641. [Link]

-

Chem-Impex International. 5-(Boc-amino)-1-pentanol. [Link]

-

Hashimoto, T.; Maruoka, K. Asymmetric N-H Insertion Reaction With Chiral Aminoalcohol as Catalytic Core of Cinchona Alkaloids. Chemical & Pharmaceutical Bulletin, 2007 , 55 (11), 1642-1644. [Link]

-

Lu, T.; Livinghouse, T. Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. The Journal of Organic Chemistry, 2015 , 80 (22), 11456-11465. [Link]

-

Fochi, M.; Caruana, L.; Bernardi, L. Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. Molecules, 2022 , 27 (12), 3749. [Link]

-

Boger, D. L.; Brotherton-Pleiss, C. E. Total synthesis of (−)-kopsinine and ent-(+)-kopsinine. Tetrahedron, 1990 , 46 (13-14), 4879-4892. [Link]

-

Forró, E.; Fülöp, F. Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 2014 , 10, 255-261. [Link]

-

Wang, Y.; Liu, Y.; Zhang, X.; Wang, R. Organocatalytic asymmetric Michael addition reaction of aldehydes with 2-furanones: experimental, applications and DFT studies. Organic Chemistry Frontiers, 2016 , 3 (11), 1463-1470. [Link]

-

O'Brien, P. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. Chemical Society Reviews, 2009 , 38 (1), 145-159. [Link]

-

Krawczyk, H.; Głowacka, I. E.; Szacon, E.; Dziuba, K.; Stankiewicz, M.; Janecka, A. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 2021 , 26 (18), 5621. [Link]

Sources

- 1. PILOCARPINE synthesis - chemicalbook [chemicalbook.com]

- 2. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]

- 3. ideals.illinois.edu [ideals.illinois.edu]

- 4. orgsyn.org [orgsyn.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a’R,8aS,8a’S)-2,2’-(cyclopropane-1,1-diyl)bis(3a,8adihydro-8H-indeno[1,2-d]oxazole) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stereochemical Properties and Applications of (R)-2-(Boc-amino)-1-pentanol

Introduction

In the landscape of modern pharmaceutical development and complex organic synthesis, chiral building blocks are indispensable tools for constructing enantiomerically pure molecules. (R)-2-(tert-butoxycarbonylamino)-1-pentanol, hereafter referred to as (R)-2-(Boc-amino)-1-pentanol, represents a quintessential example of such a synthon. This molecule features a primary alcohol and a Boc-protected primary amine appended to a defined stereocenter, making it a versatile intermediate for the synthesis of bioactive compounds.[1] The pharmaceutical industry places a high premium on stereochemical purity, as the biological activity, metabolic profile, and toxicity of a drug are often dictated by its specific three-dimensional arrangement.[1][2]

This technical guide provides an in-depth examination of the stereochemical properties of this compound. It is designed for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, analytical characterization, and strategic applications. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references to ensure scientific integrity.

Section 1: Physicochemical and Stereochemical Properties

The utility of this compound is rooted in its unique combination of a stereochemically defined core, a reactive hydroxyl group, and a strategically protected amine.

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl ((2R)-1-hydroxypentan-2-yl)carbamate | [3] |

| CAS Number | 116611-57-5 | [3] |

| Molecular Formula | C₁₀H₂₁NO₃ | [3] |

| Molecular Weight | 203.28 g/mol | [3] |

| Appearance | Expected to be a colorless liquid or low-melting solid | [4] |

| Stereochemistry | (R)-configuration at C2 | [3] |

| Key Functional Groups | Primary Alcohol (-CH₂OH), Boc-protected Amine (-NHBoc) | [5] |

The (R)-Stereocenter: The Core of Chirality

The defining feature of this molecule is the chiral center at the second carbon (C2). According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents are ranked as follows:

-

-NHBoc (highest priority due to the nitrogen atom)

-

-CH₂OH (priority based on the oxygen atom)

-

-CH₂CH₂CH₃ (propyl chain)

-

-H (lowest priority)

With the lowest priority group (H) oriented away from the viewer, the sequence from highest to lowest priority (1→2→3) proceeds in a clockwise direction, confirming the (R)-configuration. This specific stereochemistry is crucial for achieving the desired biological interactions in target molecules, such as enzyme inhibitors or receptor ligands.[1]

The Boc Protecting Group: A Synthetic Enabler